

The Role of KIN-8194 in Mantle Cell Lymphoma: A Technical Overview

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Compound of Interest

Compound Name: *cis-KIN-8194*

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Introduction

Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin lymphoma that is considered incurable, largely due to the development of resistance to targeted therapies.^[1] While Bruton's tyrosine kinase (BTK) inhibitors (BTKi) have marked a significant advancement in MCL treatment, both primary and acquired resistance remain major clinical challenges.^[1] A promising new agent, KIN-8194, has emerged as a novel dual inhibitor of both BTK and the Src-family tyrosine kinase, Hematopoietic Cell Kinase (HCK).^{[1][2]} Recent studies have demonstrated that aberrant HCK expression in MCL is associated with a poor prognosis and that its inhibition can impair MCL cell growth and adhesion.^[1]

KIN-8194 has shown a potent growth-inhibitory effect in MCL cell lines and primary patient cells, importantly, this effect is independent of their sensitivity to established BTK inhibitors like ibrutinib and acalabrutinib.^{[1][2]} This technical guide provides an in-depth summary of the preclinical data on KIN-8194 in MCL, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Data Presentation

Growth Inhibition of MCL Cell Lines

The anti-proliferative activity of KIN-8194 was assessed across a panel of MCL cell lines with varying sensitivity to conventional BTK inhibitors. The half-maximal growth inhibition (GI50)

values were determined after a 7-day treatment period.

Cell Line	BTKi Sensitivity	KIN-8194 GI50 (nM)	Ibrutinib GI50 (nM)	Acalabrutinib GI50 (nM)
JeKo-1	Sensitive	1.6	1.3	1.2
Mino	Sensitive	1.8	1.2	1.1
Rec-1	Sensitive	2.1	3.1	2.9
Granta-519	Insensitive	2.8	> 1000	> 1000
Maver-1	Insensitive	4.6	> 1000	> 1000

Data extracted
from Lantermans
et al., Leukemia
(2024).[2][3]

Inhibition of Integrin-Mediated Adhesion

KIN-8194 has been shown to inhibit the adhesion of MCL cells to fibronectin and stromal cells, a key process in lymphoma cell trafficking and survival. The following table summarizes the concentration of KIN-8194 required to achieve 50% inhibition of adhesion (IC50).

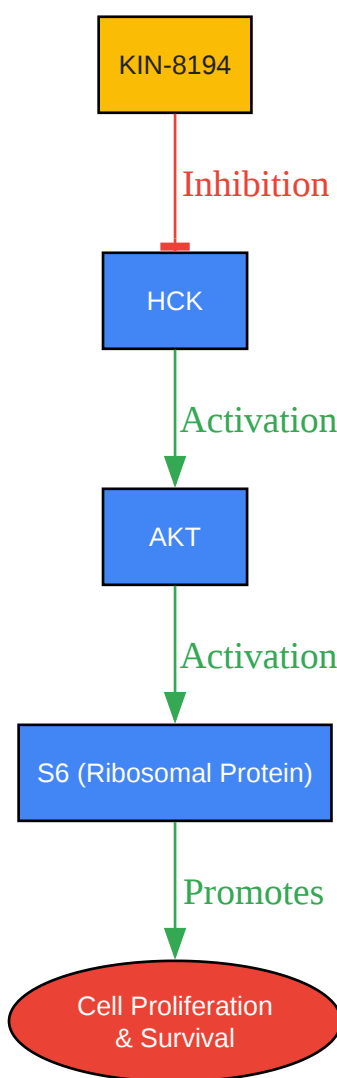
Cell Line	Adhesion Target	KIN-8194 Adhesion IC50 (nM)	Ibrutinib Adhesion IC50 (nM)
Granta-519	Fibronectin	105	> 1000
JeKo-1	Fibronectin	120	135
Granta-519	Stromal (HS-5)	98	> 1000
JeKo-1	Stromal (HS-5)	115	140

Data extracted from
Lantermans et al.,
Leukemia (2024).[2]

Signaling Pathways and Experimental Workflows

KIN-8194 Mechanism of Action in BTKi-Resistant MCL

In BTKi-resistant MCL cells, the growth-inhibitory effects of KIN-8194 are primarily mediated through the inhibition of HCK, which subsequently represses the pro-survival AKT-S6 signaling pathway. This circumvents the resistance mechanisms that render BTK-specific inhibitors ineffective.



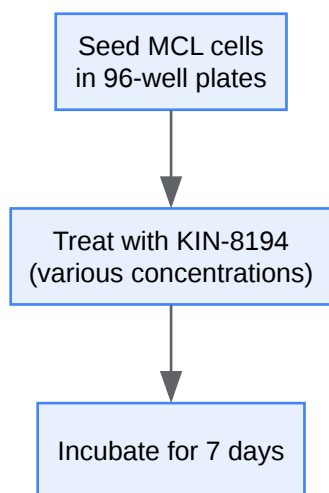
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KIN-8194 signaling in BTKi-resistant MCL cells.

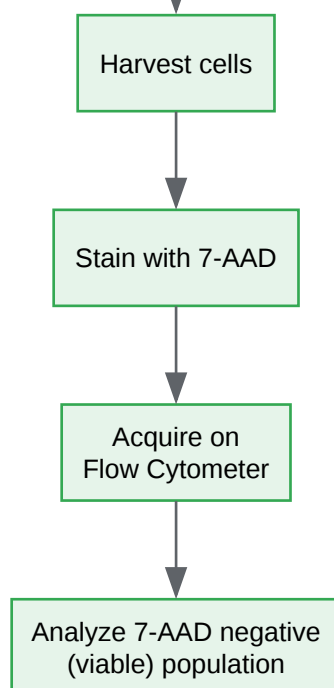
Experimental Workflow for Assessing Cell Viability

The viability of MCL cells following treatment with KIN-8194 was quantified using flow cytometry with 7-Aminoactinomycin D (7-AAD) staining, which identifies non-viable cells.

Cell Culture & Treatment



Staining & Analysis



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Workflow for 7-AAD cell viability assay.

Experimental Protocols

Cell Culture and Reagents

- MCL Cell Lines: JeKo-1, Mino, Rec-1, Granta-519, and Maver-1 were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
- Stromal Cell Lines: HS-5 and HS-27a were cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin/streptomycin.
- Inhibitors: KIN-8194, ibrutinib, and acalabrutinib were dissolved in DMSO to create stock solutions.

Cell Viability Assay

- Cell Seeding: MCL cells were seeded in 96-well plates at an appropriate density.
- Treatment: Cells were treated with a range of concentrations of KIN-8194, ibrutinib, or acalabrutinib. A DMSO-treated control was included.
- Incubation: Plates were incubated for 7 days at 37°C in a 5% CO2 incubator.
- Staining: After incubation, cells were harvested and stained with 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol.[\[4\]](#)[\[5\]](#)
- Flow Cytometry: The percentage of viable (7-AAD negative) cells was determined using a flow cytometer. The number of viable cells was normalized to the DMSO-treated control condition.[\[2\]](#)
- Data Analysis: GI50 values were calculated from a non-linear regression curve fit of the dose-response data.[\[3\]](#)

Western Blotting for Signaling Analysis

- Cell Lysis: MCL cells were treated with 100 nM of KIN-8194, ibrutinib, or acalabrutinib for 6 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Protein concentration in the lysates was determined using a BCA assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:**
 - Membranes were blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
 - Membranes were incubated overnight at 4°C with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, p-BTK (Tyr223), total BTK, HCK, and Tubulin.
 - After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Bands were visualized using an enhanced chemiluminescence (ECL) detection system. Tubulin was used as a loading control.[\[2\]](#)

Adhesion Assay

- **Plate Coating:** 96-well plates were coated with 10 µg/mL fibronectin overnight at 4°C or seeded with stromal cells (HS-5 or HS-27a) to form a confluent monolayer.
- **Cell Labeling:** MCL cells were labeled with the fluorescent dye Calcein-AM.
- **Inhibitor Treatment:** Labeled MCL cells were pre-treated with various concentrations of KIN-8194 or ibrutinib for 30 minutes.
- **Co-incubation:** The treated MCL cells were added to the coated wells and allowed to adhere for 1 hour at 37°C.
- **Washing:** Non-adherent cells were removed by gentle washing with PBS.
- **Quantification:** The fluorescence of the remaining adherent cells was measured using a fluorescence plate reader. The percentage of adhesion was normalized to the untreated

control.[2]

Conclusion

KIN-8194 demonstrates significant potential as a therapeutic agent for mantle cell lymphoma, particularly in cases with primary or acquired resistance to conventional BTK inhibitors. Its dual-targeting mechanism, inhibiting both HCK and BTK, effectively circumvents resistance pathways dependent on AKT-S6 signaling.[1][2] Furthermore, its ability to disrupt integrin-mediated adhesion suggests an additional mechanism for inhibiting lymphoma dissemination and survival within protective microenvironments. The preclinical data strongly support the continued investigation of KIN-8194 in clinical settings for patients with relapsed or refractory MCL.

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